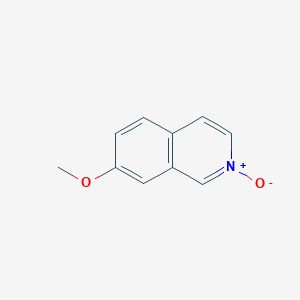

7-Methoxyisoquinoline 2-oxide

Description

Contextualizing Isoquinoline (B145761) N-Oxide Frameworks in Heterocyclic Chemistry

Isoquinoline N-oxides are a class of aromatic heterocyclic compounds derived from the parent isoquinoline through the oxidation of the nitrogen atom. This N-oxidation significantly alters the electronic properties and reactivity of the isoquinoline ring system. The N-oxide group acts as an internal oxidizing agent and a good leaving group, which opens up a wide array of possibilities for chemical transformations.

The introduction of the N-oxide functionality enhances the polarity of the molecule and modulates its reactivity. For instance, the positions ortho and para to the nitrogen atom become more susceptible to nucleophilic attack. Furthermore, isoquinoline N-oxides can participate in various cycloaddition reactions, serving as 1,3-dipoles to form novel polycyclic systems. researchgate.net This reactivity has been harnessed in the synthesis of a variety of complex natural products and other biologically active molecules. The general synthesis of isoquinoline N-oxides often involves the oxidation of the corresponding isoquinoline with an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA). mdpi.com

Significance of Methoxy (B1213986) Substituents in Isoquinoline Scaffold Design

The incorporation of a methoxy group onto an isoquinoline scaffold is a common strategy in medicinal chemistry and materials science to fine-tune the molecule's properties. The methoxy group is an electron-donating group that can influence the electronic distribution within the aromatic system through both resonance and inductive effects. This can have a profound impact on the molecule's reactivity, stability, and, importantly, its biological activity.

In the context of drug design, methoxy groups can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. The position of the methoxy group on the isoquinoline ring is crucial in determining its specific effects. A methoxy group at the 7-position, as in 7-Methoxyisoquinoline (B1361142) 2-oxide, is expected to influence the electron density of the benzenoid ring of the isoquinoline system, which can, in turn, affect its interactions with other molecules and its reactivity in chemical transformations.

Overview of Research Trajectories for 7-Methoxyisoquinoline 2-oxide

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential research avenues. The compound, with its CAS number 146607-34-3, is recognized as a chemical entity. a2bchem.commolaid.com Its primary role appears to be as a synthetic intermediate for the construction of more complex molecules. For instance, the related compound 7-methoxyisoquinoline-N-oxide hydrochloride has been utilized as a precursor in the synthesis of 1-chloro-7-methoxyisoquinoline (B1592830), a key step in the preparation of pharmacologically active agents.

The reactivity of the N-oxide group makes this compound a candidate for various chemical transformations. Researchers are likely exploring its utility in cycloaddition reactions to generate novel heterocyclic frameworks. Additionally, the methoxy group at the 7-position can be a handle for further functionalization or can be used to modulate the electronic properties of the isoquinoline ring to influence the regioselectivity of reactions. Future research will likely focus on elucidating the specific reactivity of this compound and exploring its potential as a building block in the synthesis of new materials and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-oxidoisoquinolin-2-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-3-2-8-4-5-11(12)7-9(8)6-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYZRVWDPPNGIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C[N+](=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Methoxyisoquinoline 2 Oxide

Targeted N-Oxidation Strategies for 7-Methoxyisoquinoline (B1361142) Precursors

The direct oxidation of the nitrogen atom in the 7-methoxyisoquinoline core is a primary and straightforward approach to obtaining 7-methoxyisoquinoline 2-oxide. This transformation can be achieved through various methods, with peracid-mediated oxidations being a classic and widely used technique.

Peracid-Mediated Oxidations (e.g., m-CPBA)

Peracids, most notably meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the N-oxidation of heteroaromatic compounds like isoquinolines. rsc.org The reaction mechanism involves the electrophilic attack of the peracid's oxygen atom on the lone pair of electrons of the isoquinoline (B145761) nitrogen.

A typical procedure involves dissolving the substituted isoquinoline in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂), followed by the addition of m-CPBA. The reaction is often carried out at room temperature and can be monitored by thin-layer chromatography (TLC). rsc.org For instance, the oxidation of 7-(benzyloxy)-6-methoxyisoquinoline with m-CPBA in CH₂Cl₂ proceeds efficiently to yield the corresponding N-oxide. mdpi.com This method is valued for its generally high yields and the mild conditions under which it is performed. mdpi.com

Research has demonstrated the versatility of m-CPBA in oxidizing a variety of substituted isoquinolines. rsc.org In one documented synthesis, 7-(benzyloxy)-6-methoxyisoquinoline was successfully oxidized to its N-oxide in 30 minutes at room temperature using 1.25 equivalents of m-CPBA. mdpi.com Another general procedure for the synthesis of isoquinoline N-oxides involves stirring the isoquinoline substrate with m-CPBA in dichloromethane until the peracid is consumed, as indicated by TLC. rsc.org

| Precursor | Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |

| 7-(Benzyloxy)-6-methoxyisoquinoline | m-CPBA | CH₂Cl₂ | Room Temp, 30 min | 7-(Benzyloxy)-6-methoxyisoquinoline 2-oxide | Not Specified | mdpi.com |

| Isoquinoline Substituents | m-CPBA | DCM | Room Temp | Isoquinoline N-Oxides | Not Specified | rsc.org |

Catalytic Oxidation Systems

While peracids are effective, catalytic systems offer a more atom-economical and environmentally benign alternative. These systems often utilize a metal catalyst and a terminal oxidant, such as molecular oxygen or hydrogen peroxide. researchtrends.net

Sodium tungstate (B81510) (Na₂WO₄·2H₂O) has been identified as a catalyst for the N-oxidation of isoquinoline derivatives. researchtrends.net In this system, molecular oxygen serves as the ultimate oxidant, and the presence of activated carbon is crucial for the reaction to proceed. This method represents a greener approach by avoiding the use of stoichiometric, and often hazardous, metal oxidants. researchtrends.net

Titanium-containing molecular sieves, such as TS-1 and TiMCM-41, have also emerged as efficient heterogeneous catalysts for the N-oxidation of heterocycles using dilute hydrogen peroxide as the oxidant. rsc.org These catalysts are reusable and circumvent the separation and disposal issues associated with homogeneous catalysts. The oxidation of various substituted isoquinolines has been successfully carried out using this system, with solvents like methanol, acetone, and acetonitrile (B52724) proving to be effective. rsc.org

Multi-Component and Cascade Approaches to Isoquinoline N-Oxide Scaffolds

Moving beyond simple oxidation, multi-component and cascade reactions provide highly efficient pathways to construct the isoquinoline N-oxide framework from simpler starting materials in a single pot.

Regioselective Functionalization via Direct Metalation (e.g., Knochel-Hauser base)

The direct functionalization of the isoquinoline N-oxide ring is a powerful tool for introducing substituents at specific positions. The use of modern organometallic reagents, such as the Knochel-Hauser base (TMPMgCl·LiCl), allows for regioselective deprotonation (metalation) of aromatic and heteroaromatic compounds. sigmaaldrich.com This mixed Mg/Li amide base exhibits high reactivity and excellent solubility, enabling the metalation of various substrates under mild conditions. sigmaaldrich.comuni-muenchen.de

This strategy is particularly useful for the functionalization of electron-deficient heteroarenes, including isoquinoline N-oxides. nih.gov By creating a nucleophilic site on the ring, subsequent reactions with various electrophiles can introduce a wide range of functional groups. While specific examples detailing the direct metalation of this compound with a Knochel-Hauser base are not prevalent in the provided context, the general applicability of this method to isoquinolines suggests its potential. beilstein-journals.org

Oxidative Cyclization Methodologies

Oxidative cyclization represents an elegant and increasingly popular strategy for the de novo synthesis of isoquinoline N-oxides. These methods typically involve the intramolecular cyclization of a suitably designed precursor, often promoted by an oxidant.

One such approach involves the Rh(III)-catalyzed oxidative annulation of aryl oximes with tertiary propargyl alcohols, which provides a regioselective route to various functionalized isoquinoline N-oxides under mild conditions. researchgate.net Another innovative method utilizes a hypervalent iodine reagent, such as phenyliodine bis(trifluoroacetate) (PIFA), to mediate the intramolecular oxidative cyclization of ketoximes with alkenes. figshare.comacs.orgacs.orgnih.gov This reaction, performed in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE), leads to the formation of polysubstituted isoquinoline N-oxides in moderate to excellent yields. acs.orgacs.orgnih.gov

Copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has also been developed as a highly efficient and environmentally friendly method for accessing isoquinoline N-oxides. rsc.org This protocol is notable for its mild conditions and avoidance of organic solvents. By carefully choosing the protecting group on the oxime, the reaction can be selectively directed to produce either isoquinolines or isoquinoline N-oxides. rsc.orgresearchgate.net

| Starting Materials | Catalyst/Reagent | Key Features | Product | Yield | Reference |

| Aryl oximes, Tertiary propargyl alcohols | Rh(III) catalyst | Mild conditions, broad scope | Functionalized Isoquinoline N-oxides | Not Specified | researchgate.net |

| o-Vinylaryl ketoximes | PIFA | Hypervalent iodine oxidant | Polysubstituted Isoquinoline N-oxides | Moderate to Excellent | acs.orgacs.org |

| (E)-2-Alkynylaryl oximes | Cu(I) catalyst | Green solvent (water), high atom economy | Isoquinoline N-oxides | Moderate to High | rsc.org |

Large-Scale Synthetic Protocols for this compound Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, including the need for cost-effective, safe, and reproducible processes. For this compound and its derivatives, several strategies have been considered and implemented.

In one documented procedure for a related compound, 7-methoxyisoquinoline-6-carbonitrile (B11907960) N-oxide, the N-oxidation was achieved on a 500g scale using 30% peracetic acid in dichloromethane (DCM). googleapis.comepo.org This demonstrates the feasibility of using peracids for large-scale N-oxidation reactions.

Furthermore, the conversion of 7-methoxyisoquinoline N-oxide hydrochloride to 1-chloro-7-methoxyisoquinoline (B1592830) is a key step in the synthesis of certain pharmaceutical intermediates. A procedure for this transformation has been described where 38.2 g of the N-oxide hydrochloride is reacted with phosphoryl chloride (POCl₃) at 90°C, yielding the chlorinated product in 81% yield. google.com This highlights a robust method for the downstream processing of this compound on a significant scale.

Process Intensification and Optimization in Chemical Manufacturing

Process intensification in the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs) aims to develop smaller, cleaner, and more energy-efficient production technologies. For the synthesis of this compound, this translates to moving from traditional batch processes to more sophisticated and controlled manufacturing systems.

Continuous Flow Synthesis in Microreactors:

The N-oxidation of nitrogen-containing heterocycles can be advantageously performed in microreactor setups. bme.hu These systems offer superior control over reaction parameters such as temperature, pressure, and reaction time due to their high surface-to-volume ratio. bme.hu This precise control is particularly beneficial for exothermic oxidation reactions, enhancing safety and often improving yield and selectivity. bme.hu While studies have specifically detailed the N-oxidation of pyridine (B92270) derivatives, quinoline (B57606), and isoquinoline in microreactors, the principles are directly applicable to the synthesis of this compound. bme.hu For instance, the oxidation of isoquinoline using m-chloroperbenzoic acid (mCPBA) or aqueous hydrogen peroxide in acetic acid has been successfully demonstrated in microfluidic systems, suggesting a viable path for the continuous production of its methoxy-substituted analogue. bme.hu

Automated Reaction Optimization:

The optimization of reaction conditions is a critical aspect of process intensification. Automated systems can efficiently screen a wide range of parameters, such as catalyst loading, temperature, and reactant concentrations, to identify the optimal conditions for yield and purity. In a study on the synthesis and oxidation of a related 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, the oxidation conditions were optimized by systematically varying the catalyst ratio, reaction time, and temperature. ufms.br A similar automated approach could be employed for the N-oxidation of 7-methoxyisoquinoline to maximize the yield of this compound while minimizing the formation of byproducts.

A hypothetical optimization study for the N-oxidation of 7-methoxyisoquinoline in a continuous flow reactor is presented in Table 1. This table illustrates how systematic variation of parameters can lead to an optimized process.

Table 1: Illustrative Optimization of 7-Methoxyisoquinoline N-oxidation in a Flow Reactor This table is a hypothetical representation based on principles of reaction optimization and data from related reactions.

| Entry | Oxidant (equiv.) | Temperature (°C) | Residence Time (min) | Yield (%) |

| 1 | mCPBA (1.1) | 25 | 10 | 75 |

| 2 | mCPBA (1.5) | 25 | 10 | 85 |

| 3 | mCPBA (1.5) | 40 | 10 | 92 |

| 4 | mCPBA (1.5) | 40 | 5 | 88 |

| 5 | mCPBA (1.5) | 40 | 8 | 95 |

This systematic approach allows for the rapid identification of optimal conditions, leading to a more efficient and reproducible manufacturing process.

Green Chemistry Principles in Scalable Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing waste, using less hazardous materials, and improving energy efficiency.

Aqueous-Phase Synthesis:

A significant advancement in the green synthesis of isoquinoline derivatives is the use of water as a solvent. A copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives has been developed to produce isoquinolines and isoquinoline N-oxides in water, eliminating the need for volatile organic solvents. rsc.orgsemanticscholar.org This method demonstrates high atom economy and good functional group tolerance. rsc.orgsemanticscholar.org By selecting the appropriate protecting group on the oxime, the reaction can be directed to selectively yield either the isoquinoline or the isoquinoline N-oxide. rsc.orgsemanticscholar.org This approach represents a promising green route for the synthesis of this compound, starting from a suitably substituted 2-alkynylaryl oxime.

Table 2: Copper-Catalyzed Synthesis of Isoquinoline N-oxides in Water Data adapted from a study on related isoquinoline N-oxides to illustrate the potential for this compound synthesis. rsc.org

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (E)-2-alkynylaryl oxime | CuI (10 mol%) | Water | 80 | 15 | 92 |

| Substituted (E)-2-alkynylaryl oxime | CuI (10 mol%) | Water | 70-120 | 15 | 85-95 |

The practicality of this method has been demonstrated on a gram scale, with isolated yields remaining high, indicating its potential for scalable synthesis. rsc.org

Use of Biodegradable Solvents and Recyclable Catalysts:

Another green approach involves the use of biodegradable solvents and recyclable catalytic systems. A novel synthesis of 1-phenylisoquinoline (B189431) derivatives has been developed using a Ru(II) catalyst in polyethylene (B3416737) glycol (PEG-400), a biodegradable solvent. This system allows for a simple extraction procedure and the reuse of the catalytic system, which aligns with the principles of green chemistry. While this specific example leads to isoquinolines, the concept of employing recyclable catalysts in green solvents can be adapted for the N-oxidation step to produce this compound.

Metal-Free Synthesis:

Recent research has also focused on developing metal-free synthetic routes. An additive-free protocol for the construction of aminated isoquinolines in an aqueous medium has been reported, showcasing a highly atom-economical and operationally simple method. rsc.org While this does not directly produce N-oxides, it highlights a trend towards minimizing metal catalysts, which are often toxic and costly. Future research may lead to metal-free oxidation methods suitable for the synthesis of this compound.

Chemical Reactivity and Mechanistic Studies of 7 Methoxyisoquinoline 2 Oxide

Transformations Involving the N-Oxide Functionality

The N-oxide group is the primary site of reactivity, enabling deoxygenation, activating the ring for nucleophilic attack, and participating in rearrangement reactions.

Deoxygenation Reactions

The removal of the oxygen atom from the N-oxide is a common transformation, often achieved using phosphorus-based reagents. This reaction can sometimes be accompanied by simultaneous functionalization of the ring. A key example is the reaction of 7-Methoxyisoquinoline (B1361142) 2-oxide hydrochloride with phosphoryl chloride (POCl₃). This process results in both deoxygenation and chlorination at the C-1 position, producing 1-chloro-7-methoxyisoquinoline (B1592830) in high yield. The reaction proceeds by activation of the N-oxide oxygen by POCl₃, followed by nucleophilic attack of a chloride ion at the activated C-1 position and subsequent elimination of the oxygen-containing moiety.

Table 1: Deoxygenation and Chlorination of 7-Methoxyisoquinoline 2-oxide

| Starting Material | Reagent | Conditions | Product | Yield |

|---|

A variety of other reducing agents are also capable of converting isoquinoline (B145761) 2-oxides into their corresponding isoquinolines. thieme-connect.de

Nucleophilic Additions to the N-Oxide Activated Ring

The electron-withdrawing nature of the N-oxide group significantly polarizes the isoquinoline ring system, making the C-1 and C-3 positions electrophilic and thus susceptible to nucleophilic attack. thieme-connect.de This activation facilitates the addition of nucleophiles that would not readily react with the parent isoquinoline.

The reaction with phosphoryl chloride (POCl₃) is a prime example where the N-oxide activates the C-1 position for nucleophilic attack by a chloride ion. Similarly, the N-oxide functionality makes the displacement of leaving groups, such as halogens at the C-1 position, easier than in the corresponding isoquinoline without the N-oxide. thieme-connect.de

Rearrangement Reactions

Isoquinoline N-oxides, including alkoxy-substituted variants, can undergo rearrangement reactions to form isoquinolin-1(2H)-ones. These transformations typically occur under thermal conditions or in the presence of reagents like acetic anhydride (B1165640) (Ac₂O). thieme-connect.demdpi.com

For instance, a related compound, 8-(benzyloxy)-7-methoxyisoquinoline 2-oxide, when refluxed in acetic anhydride, rearranges to form the corresponding isoquinolin-1(2H)-one derivative. thieme-connect.de Another study demonstrated that treating 7-(benzyloxy)-6-methoxyisoquinoline 2-oxide, formed via mCPBA oxidation, leads to a rearrangement that affords the corresponding isoquinolin-1-one in a 57% yield. mdpi.com These reactions are a subset of a broader class of organic transformations known as rearrangement reactions, which involve the structural reorganization of a molecule's carbon skeleton or functional groups. wiley-vch.desolubilityofthings.com

Table 2: Rearrangement of Isoquinoline N-Oxide Derivatives

| Starting Material | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 8-(Benzyloxy)-7-methoxyisoquinoline 2-oxide | Ac₂O, reflux | 8-(Benzyloxy)-7-methoxyisoquinolin-1(2H)-one | Not specified thieme-connect.de |

Electrophilic and Nucleophilic Aromatic Substitution on the Methoxyisoquinoline Core

The interplay between the activating methoxy (B1213986) group and the deactivating/directing N-oxide group governs the regioselectivity of substitution reactions on the aromatic core.

Halogenation Reactions

Halogenation of this compound can occur at different positions depending on the reagents and conditions. As previously mentioned, treatment with phosphoryl chloride (POCl₃) leads to chlorination at the C-1 position concurrently with deoxygenation.

In contrast, electrophilic halogenation on the isoquinoline 2-oxide ring system can also occur. For example, the reaction of isoquinoline 2-oxide with bromine has been shown to yield 4-bromoisoquinoline (B23445) 2-oxide, indicating that the C-4 position is susceptible to electrophilic attack. researchgate.net The presence of activating groups on the benzene (B151609) ring generally facilitates electrophilic substitution. thieme-connect.de

Directed Ortho-Metalation and Cross-Coupling Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a "direct metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org Both methoxy and N-oxide groups can function as DMGs. wikipedia.org

In alkoxy-substituted isoquinolines, this strategy allows for highly regioselective metalation. For example, direct metalation of alkoxy-substituted isoquinolines at the C-1 position can be achieved using bases like TMPMgCl·LiCl. beilstein-journals.org The resulting organometallic intermediate can then be trapped with an electrophile, such as iodine. beilstein-journals.org

This iodinated product serves as a versatile precursor for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. beilstein-journals.orgnih.gov This two-step sequence of directed metalation followed by cross-coupling enables the synthesis of complex, substituted isoquinolines from simple precursors, providing a reliable method for generating carbon-carbon bonds. beilstein-journals.orgnih.govresearchgate.net

Cycloaddition and Annulation Reactions Employing this compound

Extensive research into the chemical literature and scientific databases did not yield specific examples of intermolecular cycloaddition or intramolecular ring closure reactions for the compound this compound. The available literature primarily focuses on other aspects of its chemistry or the reactivity of the broader class of isoquinoline 2-oxides without detailing the specific cycloaddition and annulation reactions of this particular derivative.

Therefore, the following sections on Intermolecular Cycloaddition Reactions and Intramolecular Ring Closure Reactions cannot be populated with the detailed research findings and data tables as requested due to the absence of this information in the searched sources.

Intermolecular Cycloaddition Reactions

Information regarding the participation of this compound in intermolecular cycloaddition reactions is not available in the reviewed scientific literature.

Intramolecular Ring Closure Reactions

Details on intramolecular ring closure reactions involving this compound could not be located in the surveyed literature.

Applications of 7 Methoxyisoquinoline 2 Oxide in Complex Organic Synthesis

As a Precursor to Naturally Occurring Isoquinoline (B145761) Alkaloids

The 7-methoxyisoquinoline (B1361142) scaffold is a common structural motif in numerous isoquinoline alkaloids. The N-oxide derivative provides a reactive handle to elaborate this core structure into complex, naturally occurring targets.

7-Methoxyisoquinoline 2-oxide and its analogues are key intermediates in the synthesis of marine alkaloids like aaptamine (B1664758) and its derivatives, which are known for their interesting biological profiles. A notable synthetic strategy involves the use of a protected 7-hydroxy-6-methoxyisoquinoline, which is then converted to its N-oxide form to facilitate subsequent rearrangements.

In an efficient synthesis of a demethyl(oxy)aaptamine analogue, a 7-(benzyloxy)-6-methoxyisoquinoline was used as the starting material. mdpi.com This precursor is readily oxidized to the corresponding N-oxide, 7-(Benzyloxy)-6-methoxyisoquinoline 2-oxide, using an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA). mdpi.com This N-oxidation is a critical step, as the resulting N-oxide can be rearranged to an isoquinolin-1(2H)-one upon treatment with acetic anhydride (B1165640) followed by hydrolysis. mdpi.com This isoquinolinone is a crucial intermediate that is further elaborated to construct the final tricyclic framework of the aaptamine skeleton. mdpi.com The synthesis underscores the utility of the N-oxide in activating the C-1 position for the necessary transformations. mdpi.com

Table 1: Key Steps in the Synthesis of an Aaptamine Analogue Intermediate

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | 7-(Benzyloxy)-6-methoxyisoquinoline | mCPBA, CH₂Cl₂ | 7-(Benzyloxy)-6-methoxyisoquinoline 2-oxide | 92% |

| 2 | 7-(Benzyloxy)-6-methoxyisoquinoline 2-oxide | 1. Ac₂O, reflux2. 2M NaOH, reflux | 7-(Benzyloxy)-6-methoxyisoquinoline-1(2H)-one | 57% |

Data sourced from an improved total synthesis of 3-(phenethylamino)demethyl(oxy)aaptamine. mdpi.com

The 7-methoxyisoquinoline framework is also central to the synthesis of oxoaporphine alkaloids, a class of compounds with significant pharmaceutical relevance due to their wide range of biological activities. uni-muenchen.de A divergent synthetic approach allows for the creation of various benzylisoquinoline-type and oxoaporphine alkaloids from common alkoxy-substituted isoquinoline precursors. uni-muenchen.dersc.org

The synthesis often begins with the regioselective metalation of an alkoxy-isoquinoline, such as 7-benzyloxy-6-methoxyisoquinoline, at the C-1 position using a strong base like the Knochel-Hauser base (TMPMgCl·LiCl). rsc.orgrsc.org The resulting C-1 magnesiated intermediate is then reacted with an ortho-bromo-substituted benzaldehyde. rsc.org The alcohol product from this reaction is a key precursor for the final cyclization step. rsc.org Photochemical cyclization of this intermediate under reductive conditions initiates an intramolecular aryl-aryl coupling, which, followed by oxidation, yields the tetracyclic core of oxoaporphine alkaloids such as lysicamine. rsc.orgrsc.org Although this route starts with the isoquinoline, the N-oxide is a well-established intermediate for activating the C-1 position towards functionalization, representing an alternative or related pathway to the same key intermediates.

Table 2: Synthesis of Oxoaporphine Alkaloid Precursors

| Isoquinoline Precursor | Aldehyde | Product (Aryl(isoquinolin-1-yl)carbinol) | Yield |

|---|---|---|---|

| 6,7-Dimethoxyisoquinoline | 2-Bromobenzaldehyde | 1-(2-Bromophenyl)(6,7-dimethoxyisoquinolin-1-yl)methanol | 69% |

| 6,7-Dimethoxyisoquinoline | 6-Bromoveratraldehyde | 1-(2-Bromo-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanol | 35% |

Data sourced from a study on the divergent synthesis of benzylisoquinoline-type and oxoaporphine alkaloids. rsc.org

Achieving enantioselectivity is paramount in the synthesis of bioactive alkaloids, as different enantiomers often exhibit vastly different biological effects. The isoquinoline N-oxide functionality can play a crucial role in stereocontrolled syntheses. For instance, oxidation of a 3,4-dihydroisoquinoline (B110456) to its N-oxide form was found to be necessary to facilitate a subsequent reduction step in a synthetic route toward certain alkaloids. clockss.org

In a general context, the N-oxide can activate the C-1 position, enabling asymmetric nucleophilic addition. By using a chiral nucleophile or a chiral catalyst, one enantiomer of a 1-substituted-1,2-dihydroisoquinoline can be preferentially formed. This newly established stereocenter is then preserved through subsequent reduction of the N-oxide and other transformations to yield an enantiomerically pure or enriched final alkaloid product. This strategy is a cornerstone in the asymmetric synthesis of various isoquinoline alkaloids. clockss.org

Divergent Synthesis of Oxoaporphine Alkaloids

In the Construction of Elaborate Heterocyclic Scaffolds for Chemical Libraries

Beyond the synthesis of specific natural products, this compound and its derivatives are valuable scaffolds for creating libraries of novel compounds for high-throughput screening and drug discovery.

Constraining the conformation of a molecule is a powerful strategy in drug design to enhance binding affinity to a biological target and improve pharmacokinetic properties. The 7-methoxyisoquinoline unit has been incorporated into larger molecules to serve this purpose.

A prominent example is the synthesis of analogues of the potent antitumor cyclodepsipeptide didemnin (B1252692) B. researchgate.net In these analogues, the N,O-dimethyltyrosine residue of the natural product was replaced with L-1,2,3,4-tetrahydro-7-methoxyisoquinoline-3-carboxylic acid (MeO-Tic). researchgate.netrsc.org This unnatural amino acid, derived from a 7-methoxyisoquinoline precursor, acts as a conformationally constrained mimic of the original residue. researchgate.net By locking the geometry of that portion of the molecule, researchers can study the impact of conformation on biological activity, leading to the development of analogues with potentially improved therapeutic profiles. researchgate.net

The 7-methoxyisoquinoline core is an excellent starting point for generating chemical libraries through late-stage diversification. This approach allows for the rapid synthesis of a wide array of analogues by modifying the peripheral positions of the scaffold.

A highly effective method involves the C-1 metalation of a 7-methoxyisoquinoline derivative, followed by a palladium-catalyzed Suzuki coupling reaction. chemrxiv.org This allows for the introduction of a diverse range of substituted aryl groups at the C-1 position. chemrxiv.org This strategy has been employed to create libraries of isoquinoline-based biaryl compounds, which were then screened for biological activity, leading to the discovery of potent tubulin inhibitors. chemrxiv.orgresearchgate.net The ability to easily functionalize the C-1 position, a reaction facilitated by the electronic nature of the isoquinoline ring that is further influenced by N-oxidation, makes this scaffold ideal for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. chemrxiv.orgconicet.gov.ar

Structure Activity Relationship Sar Investigations of 7 Methoxyisoquinoline 2 Oxide Derivatives Chemical Design Perspective

Strategic Modulation of the Methoxy (B1213986) Group Position and Its Impact on Molecular Properties

The position of the methoxy group on the isoquinoline (B145761) N-oxide scaffold is a critical determinant of the molecule's physicochemical properties and its potential interactions with biological targets. The electron-donating nature of the methoxy group can significantly alter the electronic distribution within the aromatic system, influencing reactivity and intermolecular interactions.

Furthermore, the placement of methoxy groups can influence metabolic stability and binding affinity. In analogous compounds like berberine, methoxy groups have been shown to affect π-π stacking with aromatic residues in proteins and can shield the molecule from oxidative metabolism by cytochrome P450 enzymes. smolecule.com Shifting the methoxy group to different positions on the isoquinoline ring would predictably alter steric hindrance, dipole moment, and the potential for hydrogen bond formation, thereby modulating the molecule's absorption, distribution, metabolism, and excretion (ADME) properties and target-binding profile.

| Position of Methoxy Group | Predicted Impact on Electronic Properties | Potential Influence on Intermolecular Interactions | Effect on Steric Profile |

|---|---|---|---|

| C-1 | Strongly influences π-electron density of the pyridine (B92270) ring, potentially affecting π-π stacking interactions. smolecule.com | May enhance π-π stacking with aromatic amino acid residues in protein binding pockets. smolecule.com | Introduces steric bulk near the nitrogen atom, potentially influencing planarity and access to the N-oxide. |

| C-6 | Modulates the electronic nature of the benzene (B151609) portion of the scaffold. | Can act as a hydrogen bond acceptor; its position influences the directionality of this interaction. | Affects the shape and accessibility of the "bottom" edge of the molecule. |

| C-7 | Balances the electron-withdrawing effect of the N-oxide, creating a specific electronic distribution. | Orients the hydrogen bond accepting capability towards a distinct spatial region. | Contributes to the overall molecular shape and can influence crystal packing. researchgate.net |

Influence of N-Oxide Presence on Scaffold Rigidity and Conformational Space

The N-oxide functional group is a defining feature of 7-Methoxyisoquinoline (B1361142) 2-oxide, imparting unique properties to the isoquinoline scaffold. The N-oxide introduces a highly polar N⁺–O⁻ bond, which has a significant dipole moment (typically 4.0 to 5.0 D). nih.gov This polarity increases the molecule's water solubility and its capacity to act as a strong hydrogen bond acceptor, which can be crucial for molecular recognition processes. nih.govacs.org

Crystal structure analyses of related methoxy-substituted N-oxides reveal that the N-oxide group plays a key role in dictating intermolecular interactions and crystal packing. For example, it can act as a bridge between water molecules, forming structured hydrophilic channels within a crystal lattice. researchgate.net While the core isoquinoline structure is rigid, the N-oxide can influence the conformational preferences of flexible substituents attached to the ring. Its strong electronic and steric presence can create preferred rotational angles for adjacent groups, thereby reducing the accessible conformational space of the molecule as a whole. This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target. nih.gov

Design Principles for Enhancing Scaffold Interactivity with Macromolecular Targets

Designing derivatives of 7-Methoxyisoquinoline 2-oxide to enhance interactions with macromolecular targets like proteins or nucleic acids involves several key principles. These strategies aim to optimize the non-covalent forces that govern molecular recognition, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov

A primary strategy is molecular hybridization , which involves combining the isoquinoline N-oxide scaffold with other pharmacophore fragments from different bioactive molecules. mdpi.com This can create a new chemical entity with dual-target activity or enhanced affinity for a single target. mdpi.com Another powerful approach is fragment-based drug design . nih.gov This method might start with the 7-methoxyisoquinoline N-oxide core as a fragment and systematically build upon it, adding functional groups that can occupy specific sub-pockets of a target's binding site. This process is often guided by co-crystal structures to ensure optimal placement of new substituents. nih.gov

The inherent features of the scaffold can be strategically exploited. The N-oxide oxygen is a potent hydrogen bond acceptor, while the methoxy group's oxygen can also participate in hydrogen bonding. nih.gov The aromatic rings provide a platform for favorable π-π stacking or cation-π interactions. The design process involves positioning these interaction points in three-dimensional space to complement the features of a target binding site. For example, in the development of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a 7-methoxyisoquinoline core was utilized, and the judicious placement of lipophilic groups was key to optimizing potency and ADME properties. nih.gov

| Design Principle | Description | Example Application for the Scaffold |

|---|---|---|

| Hydrogen Bond Optimization | Adding or repositioning H-bond donors/acceptors to match the target. nih.gov | Introduce hydroxyl or amino groups on the scaffold to complement acceptor sites on a protein target, leveraging the N-oxide as a primary acceptor. |

| Enhancing Hydrophobic/π-Interactions | Modifying or extending aromatic or aliphatic parts to fit into hydrophobic pockets or stack with aromatic residues. | Fuse an additional aromatic ring or add a substituted phenyl group to promote π-π stacking. smolecule.com |

| Conformational Restriction | Introducing rigid elements or intramolecular bonds to lock the molecule in its bioactive conformation, reducing entropic loss upon binding. nih.gov | Link two substituent positions with a cyclic structure to reduce rotational freedom. |

| Fragment-Based Growth | Systematically growing the molecule from the core scaffold to explore and fill the binding site. nih.gov | Elaborate from the C-1 or C-6 positions with linkers and new functional groups based on structural data of the target. |

Quantitative Structure-Property Relationship (QSPR) Studies for Derivative Design

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. dergipark.org.tr For the design of this compound derivatives, QSPR can be a powerful predictive tool to estimate properties like solubility, stability, or even biological activity before synthesis, thus accelerating the design cycle. dergipark.org.trmesaep.org

A QSPR model is developed by calculating a set of numerical values, known as molecular descriptors, for a series of related compounds and then using statistical methods to find a correlation with an experimentally measured property. dergipark.org.trnih.gov These descriptors can encode various aspects of molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., atom connectivity, ring counts).

Geometric descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., charges on specific atoms, HOMO/LUMO energies, dipole moment). nih.gov

Hydrophobic descriptors: Related to a molecule's lipophilicity (e.g., calculated LogP).

For isoquinoline derivatives, QSAR (a subset of QSPR focused on biological activity) models have been successfully developed. For example, studies on isoquinoline sulfonamides used 3D-MoRSE descriptors and ring counts to predict inhibitory activity against the AKR1C3 enzyme. japsonline.com Another study on six-membered nitrogen heterocycles used descriptors like the Coulson charge on the nitrogen atom and the energy of the nitrogen lone-pair orbital to successfully model hydrogen-bond basicity (pK(HB)). nih.gov

In designing novel derivatives of this compound, a QSPR approach would involve synthesizing a training set of analogues with varied substituents, measuring a property of interest (e.g., cell permeability), calculating a wide range of molecular descriptors, and then building a predictive model. This model could then be used to screen a large virtual library of potential derivatives to prioritize the most promising candidates for synthesis and testing.

| Descriptor Class | Specific Descriptor Example | Property It Encodes |

|---|---|---|

| Electronic | Partial charge on N-oxide oxygen | Hydrogen bond accepting strength. nih.gov |

| Electronic | HOMO/LUMO Energy Gap | Chemical reactivity and electronic stability. dergipark.org.tr |

| Steric/Geometric | Solvent Accessible Surface Area (SASA) | Exposure of the molecule to solvent, related to solubility and interaction potential. nih.gov |

| Topological | Number of rotatable bonds | Molecular flexibility. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, related to membrane permeability. |

Computational and Theoretical Chemistry Studies of 7 Methoxyisoquinoline 2 Oxide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and related properties of molecules like 7-Methoxyisoquinoline (B1361142) 2-oxide. unipd.itresearchgate.net These calculations provide a detailed picture of the molecule's behavior and are essential for predicting its chemical reactivity and spectroscopic characteristics. unipd.itresearchgate.net

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of 7-Methoxyisoquinoline 2-oxide is characterized by its aromatic isoquinoline (B145761) core, the electron-donating methoxy (B1213986) group, and the N-oxide functionality. Frontier Molecular Orbital (FMO) theory is instrumental in understanding the molecule's reactivity. imperial.ac.ukslideshare.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical stability and reactivity. researchgate.net For this compound, the electron-donating methoxy group is expected to raise the HOMO energy level, while the electron-withdrawing N-oxide group would lower the LUMO energy level, potentially leading to a smaller HOMO-LUMO gap and increased reactivity.

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. The methoxy group likely increases this value. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability. The N-oxide group likely decreases this value. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Reaction Mechanism Elucidation and Transition State Characterization

Quantum chemical calculations are pivotal in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving this compound, such as electrophilic or nucleophilic attacks, DFT calculations can model the reaction pathways. acs.org

For instance, in an electrophilic aromatic substitution reaction, calculations can determine the preferred site of attack by modeling the stability of the intermediate carbocations (sigma complexes). thaiscience.info The characterization of the transition state structure and its energy provides the activation energy of the reaction, which is fundamental to understanding the reaction kinetics. Preliminary computational studies on related isoquinoline N-oxides suggest that ionic pathways are often favored. acs.org

Molecular Dynamics Simulations for Conformational and Solvent Interaction Analysis

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, including its conformational flexibility and interactions with solvent molecules. diva-portal.orgnih.gov By simulating the movement of atoms based on classical mechanics, MD provides insights into how the molecule behaves in a realistic environment, such as in a solution. diva-portal.orgbnl.gov

These simulations can reveal the preferred conformations of the methoxy group relative to the isoquinoline ring and how these conformations are influenced by the surrounding solvent. Understanding solvent interactions is crucial as they can significantly affect the molecule's reactivity and spectroscopic properties. MD simulations can also provide a statistical description of the system, allowing for comparison with experimental data. diva-portal.org

Molecular Docking and Ligand-Scaffold Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger molecule, typically a protein. dergipark.org.trchemrevlett.com This is particularly relevant if this compound or its derivatives are being investigated for potential biological activity. mdpi.com The isoquinoline scaffold is a common feature in many biologically active compounds. mdpi.comnih.gov

In a molecular docking study, the this compound molecule would be treated as a ligand, and its interaction with the active site of a target protein would be modeled. The simulation calculates the binding affinity and identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. dergipark.org.trsemanticscholar.org These studies can help in understanding the structure-activity relationship and in designing more potent analogs. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be validated against experimental data. dntb.gov.uaresearchgate.net

Vibrational (IR, Raman) Spectra Simulations

Theoretical calculations, particularly using DFT, can predict the vibrational frequencies of this compound. dntb.gov.ua These calculated frequencies correspond to the vibrational modes of the molecule, such as the stretching and bending of bonds. The results of these simulations can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of the observed spectral bands. researchgate.netresearchgate.net For related methoxyisoquinoline derivatives, characteristic vibrational frequencies for C-H, C=C, C-O, and C=N stretching and bending modes have been identified through such computational studies. mdpi.com

Table 2: Predicted Vibrational Frequencies for Related Methoxyisoquinoline Structures

| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H stretch | 3000-3100 | |

| Aliphatic C-H stretch (methoxy) | 2850-2960 | |

| C=N stretch (isoquinoline ring) | 1600-1650 | |

| Aromatic C=C stretch | 1450-1600 | |

| C-O stretch (methoxy) | 1200-1300 | Asymmetric and symmetric stretching. |

Note: These are general ranges for related compounds and specific values for this compound would require dedicated calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. For complex organic molecules like this compound, theoretical calculations can provide valuable insights into the electronic environment of each nucleus, which dictates its chemical shift. While specific computational studies detailing the predicted ¹H and ¹³C NMR chemical shifts for this compound are not prominent in the reviewed scientific literature, the established methodologies allow for a theoretical framework of how such predictions are approached.

The primary method for calculating NMR chemical shifts is Density Functional Theory (DFT), often paired with the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov This approach has become a standard for predicting the NMR spectra of organic molecules. nih.govnih.gov The process involves first optimizing the molecular geometry of the compound at a selected level of theory and basis set, such as B3LYP/6-31G(d). nih.govnih.gov Following geometry optimization, the GIAO method is employed to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). acs.org For improved accuracy, the raw calculated shielding values are often empirically scaled using a linear regression model derived from a set of known compounds. acs.orgosti.gov

Recent advancements have sought to further refine these predictions by integrating DFT calculations with machine learning algorithms, such as three-dimensional graph neural networks (3D GNNs). nih.govnih.govacs.org These models can learn from large datasets of experimental and calculated data to correct for systematic errors in DFT calculations, leading to higher accuracy in the final predicted chemical shifts. nih.govosti.gov

Although predicted data for this compound is unavailable, experimental ¹H NMR data for structurally related substituted isoquinoline N-oxides provide a reference for the expected chemical shift ranges. The presence of the N-oxide functionality and the methoxy group significantly influences the electronic distribution within the aromatic rings, impacting the proton chemical shifts.

Table 1: Illustrative Experimental ¹H NMR Chemical Shifts of Selected Substituted Isoquinoline N-Oxides

| Compound Name | Solvent | Proton | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 7-(Benzyloxy)-6-methoxyisoquinoline 2-oxide | CDCl₃ | H-1 | 8.57 (d) |

| H-5 | 8.03 (dd) | ||

| H-8 | 7.06 (s) | ||

| H-4 | 7.50-7.46 (m) | ||

| H-3 | 7.50-7.46 (m) | ||

| Methoxy (OCH₃) | 4.00 (s) | ||

| Isoquinoline 2-oxide | - | - | Data available in spectral databases acs.org |

| 5-Methoxyisoquinoline 2-oxide | CDCl₃ | H-1 | 8.60 (d) |

| H-3 | 8.20 (d) |

Note: This table presents experimental data for related compounds to illustrate typical chemical shift values and is not predictive data for this compound. Data sourced from reference nih.gov for 7-(Benzyloxy)-6-methoxyisoquinoline 2-oxide and reference acs.org (supporting information) for 5-Methoxyisoquinoline 2-oxide.

Advanced Computational Approaches in Isoquinoline N-Oxide Research

Beyond NMR predictions, advanced computational chemistry offers a suite of tools to investigate the fundamental properties and reactivity of isoquinoline N-oxides. These theoretical studies provide molecular-level insights that are often difficult to obtain through experimental means alone. Research in this area for isoquinoline N-oxides and related heterocyclic N-oxides generally falls into several key categories:

Mechanism and Reactivity Studies: DFT calculations are extensively used to elucidate the mechanisms of reactions involving heterocyclic N-oxides. For the closely related quinoline (B57606) N-oxides, computational studies have been crucial in understanding the regioselectivity of C-H functionalization reactions. acs.orgrsc.org For instance, DFT has been used to map the potential energy surfaces for reactions like amidation and acylation, revealing why a reaction might favor one position (e.g., C8) over another (e.g., C2). acs.orgrsc.org These studies analyze the stability of intermediates and the energy barriers of transition states to explain experimental outcomes. rsc.org Similar computational approaches have been applied to understand the deoxygenation of heterocyclic N-oxides, a fundamental transformation for this class of compounds. rsc.org

Electronic Structure and Bonding Analysis: Computational methods are employed to analyze the electronic structure, stability, and bonding characteristics of N-oxides. The introduction of the N-oxide group significantly alters the electronic properties of the heterocyclic ring, influencing its reactivity and intermolecular interactions. researchgate.net Studies have investigated the N-O bond dissociation enthalpies (BDEs) to quantify bond strength and molecular stability. nih.gov Furthermore, computational analysis of how Lewis acids coordinate to the N-oxide oxygen has provided insights into the modulation of the compound's electron-acceptor properties and its ability to form complexes with other molecules. mdpi.com

Probing Intermolecular Interactions: The N-oxide group is a strong hydrogen bond acceptor. Computational studies, particularly DFT, are used to model and quantify these non-covalent interactions. For example, theoretical calculations have been used to study the hydrogen bonding between pyridine (B92270) N-oxides and various acids, helping to understand phenomena like proton sharing and transfer. lmaleidykla.lt These investigations are critical for understanding the behavior of these molecules in biological systems and for the design of new materials. mdpi.com

While these advanced computational studies have been applied broadly to quinoline and pyridine N-oxides, specific research focusing on this compound is less common in the current literature. However, these established computational methodologies provide a robust framework for future theoretical investigations into its structure, reactivity, and potential applications.

Emerging Research Directions and Future Perspectives

Development of Sustainable Synthetic Routes to 7-Methoxyisoquinoline (B1361142) 2-oxide

The traditional synthesis of isoquinoline (B145761) N-oxides often involves the use of oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). mdpi.com While effective, the drive towards greener chemistry is pushing researchers to explore more sustainable and efficient synthetic methodologies. researchgate.net

Current and Future Approaches to Sustainable Synthesis:

| Synthetic Strategy | Description | Potential Advantages |

| Biocatalysis | Employing enzymes or whole-cell systems to catalyze the N-oxidation of 7-methoxyisoquinoline. researchgate.net | High selectivity, mild reaction conditions, reduced waste, and use of renewable catalysts. researchgate.net |

| Hypervalent Iodine Reagents | Utilizing reagents like phenyliodine bis(trifluoroacetate) (PIFA) for oxidative cyclization of ketoximes with alkenes to form the isoquinoline N-oxide core. acs.org | Environmentally friendlier than some traditional oxidants, readily available, and easy to handle. acs.org |

| Aqueous Systems | Performing reactions in water, such as the electrophilic cyclization of 2-alkynylbenzaldoximes, to generate the N-oxide. rsc.org | Reduces the need for volatile organic solvents, enhancing safety and environmental compatibility. rsc.org |

| Flow Chemistry | Continuous processing in microreactors can offer better control over reaction parameters, leading to higher yields and purity while minimizing waste. | Enhanced safety, scalability, and efficiency. |

Researchers are actively investigating these avenues to develop large-scale, cost-effective, and environmentally benign processes for the production of 7-Methoxyisoquinoline 2-oxide and its derivatives, which is crucial for their broader application. researchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

This compound serves as a versatile intermediate for a variety of chemical transformations. The N-oxide functionality activates the isoquinoline ring, enabling reactions that are otherwise difficult to achieve.

Key Reactivity Patterns:

Precursor to 1-Haloisoquinolines: Treatment with reagents like phosphoryl chloride can convert the N-oxide to 1-chloroisoquinolines, which are valuable building blocks for further functionalization. thieme-connect.de

Rearrangement to Isoquinolin-1-ones: The N-oxide can undergo rearrangement to form isoquinolin-1-one derivatives. mdpi.com

Cycloaddition Reactions: The activated ring system can participate in various cycloaddition reactions, leading to the formation of complex polycyclic structures.

Oxidative Coupling: Hypervalent iodine reagents can mediate the oxidative coupling of isoquinolines with other molecules, such as benzyl (B1604629) bromides, to form new carbon-carbon and carbon-nitrogen bonds. mdpi.com

Future research will likely focus on uncovering unprecedented transformations and expanding the synthetic toolkit available for modifying the 7-methoxyisoquinoline scaffold. This includes exploring metal-free coupling reactions and developing novel catalytic systems to achieve highly selective functionalization at various positions of the isoquinoline ring. mdpi.com

Integration of Machine Learning and AI in Isoquinoline N-Oxide Design and Synthesis

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules. benthamscience.com Machine learning (ML) algorithms are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even design novel compounds with desired properties. rsc.org

Applications of AI/ML in Isoquinoline N-Oxide Research:

| AI/ML Application | Description | Potential Impact |

| Predictive Synthesis | Training neural networks on vast datasets of chemical reactions to predict the most efficient synthetic routes to this compound and its analogs. researchgate.net | Accelerates the discovery of new synthetic methods and reduces the need for extensive empirical screening. |

| Reaction Optimization | Utilizing algorithms to identify the optimal reaction parameters (e.g., temperature, solvent, catalyst) for maximizing yield and minimizing byproducts. rsc.org | Improves the efficiency and sustainability of chemical synthesis. |

| De Novo Drug Design | Employing generative models to design novel isoquinoline N-oxide derivatives with specific biological activities, such as kinase inhibition. nih.gov | Facilitates the rapid identification of new drug candidates with improved potency and selectivity. nih.govacs.org |

| Active Site Prediction | Using ML models to predict the active sites of quinoline (B57606) and isoquinoline derivatives, aiding in the design of targeted therapies. researchgate.net | Enhances the understanding of structure-activity relationships and guides the development of more effective drugs. |

The integration of AI and machine learning is expected to significantly accelerate the pace of innovation in the field of isoquinoline chemistry, from fundamental synthesis to the design of new therapeutic agents. benthamscience.comrsc.org

Expansion of Applications in New Avenues of Organic and Medicinal Chemistry

The unique structural and electronic properties of this compound and its derivatives make them attractive scaffolds for applications in various fields of chemistry.

Emerging Applications:

Medicinal Chemistry: The isoquinoline nucleus is a "privileged structure" found in numerous natural and synthetic bioactive compounds. researchgate.netnih.gov Derivatives of 7-methoxyisoquinoline have shown promise as potent inhibitors of kinases like IRAK4, which are implicated in inflammatory diseases and cancer. nih.govacs.orgresearchgate.net The N-oxide can serve as a key intermediate in the synthesis of these complex inhibitors.

Materials Science: The planar aromatic structure of the isoquinoline ring system suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The N-oxide functionality can be used to tune the electronic properties of these materials.

Catalysis: Heterocyclic N-oxides, including isoquinoline N-oxides, can act as ligands for metal catalysts or as organocatalysts themselves in various chemical transformations. benthamscience.com Research is ongoing to explore their potential in asymmetric catalysis for the synthesis of chiral molecules.

The continued exploration of the reactivity and properties of this compound is expected to unlock new applications in diverse areas, from the development of next-generation pharmaceuticals to the creation of advanced functional materials. chemrxiv.orgacsmedchem.org

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 7-Methoxyisoquinoline 2-oxide in laboratory settings?

- Methodological Answer : Adhere to GHS classifications (skin/eye irritation, respiratory hazards) . Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust/particles. Emergency procedures include rinsing affected areas with water and seeking medical attention for severe exposure. Precautionary measures align with OSHA HCS standards for similar N-oxides .

Q. What spectroscopic techniques are recommended to confirm the structural identity of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) for proton and carbon environments, infrared (IR) spectroscopy for functional group verification, and mass spectrometry (MS) for molecular weight confirmation. Cross-reference with databases like NIST Chemistry WebBook for validation . X-ray crystallography is ideal for resolving ambiguities in regiochemistry or stereochemistry .

Q. What are standard synthetic routes to prepare this compound?

- Methodological Answer : Oxidize 7-Methoxyisoquinoline using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography. Reaction optimization may require adjusting solvent polarity (e.g., dichloromethane) and temperature .

Advanced Research Questions

Q. How can researchers evaluate the mutagenic potential of this compound, given its aromatic N-oxide moiety?

- Methodological Answer : Conduct Ames tests to assess bacterial mutagenicity and use in silico tools (e.g., DEREK, Sarah Nexus) to screen for structural alerts. Note that aromatic N-oxides alone are not mutagenic unless paired with other alerts (e.g., nitro groups). Validate findings with literature reviews of non-mutagenic N-oxides accepted by regulators .

Q. How should discrepancies between computational predictions and experimental reactivity data for this compound be resolved?

- Methodological Answer : Re-evaluate density-functional theory (DFT) parameters, such as hybrid functionals (e.g., B3LYP) and exact-exchange terms, to improve thermochemical accuracy . Include solvent effects via continuum models (e.g., COSMO) and validate against experimental kinetics. Discrepancies may arise from neglected dispersion forces or electron correlation effects .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Modify reaction conditions (e.g., temperature, catalyst, base) to direct substitution. For bromination, use Br₂ with Et₃N or K₂CO₃ to enhance selectivity at the 6-position, as demonstrated in analogous triazine N-oxide systems . Mechanistic studies (e.g., deuterium labeling) can clarify directing effects of the N-oxide group.

Q. What methodological considerations are critical for regulatory compliance when submitting this compound for safety approval?

- Methodological Answer : Compile comprehensive mutagenicity data, including Ames tests and in silico analyses, to rule out structural alerts. Adhere to OECD guidelines for chemical safety assessment and cite precedents of non-mutagenic N-oxides. Document purity (>95% via HPLC) and stability under storage conditions .

Data Contradiction and Reproducibility

Q. How can researchers address inconsistencies in reported synthetic yields of this compound?

- Methodological Answer : Standardize reaction conditions (solvent, catalyst purity, oxygen exclusion) and characterize intermediates rigorously. Reproduce protocols from peer-reviewed studies, ensuring exact reagent stoichiometry and workup procedures. Discrepancies may arise from unaccounted moisture sensitivity or side reactions .

Q. What steps ensure reproducibility in computational studies of this compound’s electronic properties?

- Methodological Answer : Use benchmarked functionals (e.g., ωB97X-D) with dispersion corrections and basis sets (e.g., def2-TZVP). Validate against experimental UV-Vis spectra or redox potentials. Report solvent models and convergence criteria explicitly to enable replication .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.